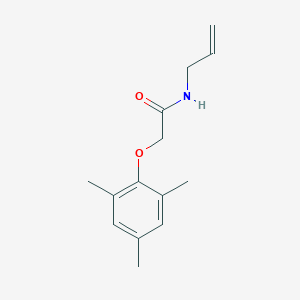

N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Description

N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a propenyl (allyl) group attached to the nitrogen atom of the acetamide core and a 2,4,6-trimethylphenoxy moiety at the α-position. Its structure combines a lipophilic aromatic group with a reactive enamine system, which may influence its bioavailability and target interactions .

Properties

IUPAC Name |

N-prop-2-enyl-2-(2,4,6-trimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-5-6-15-13(16)9-17-14-11(3)7-10(2)8-12(14)4/h5,7-8H,1,6,9H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGRHEPJCGITOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)NCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a prop-2-en-1-yl group attached to an acetamide backbone, along with a 2,4,6-trimethylphenoxy substituent. This unique structure may contribute to its biological activities.

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.

- Pathway Interference : The compound may affect multiple biochemical pathways, leading to alterations in cellular functions.

Biological Activity Profiles

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The following table summarizes potential activities based on related studies:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential efficacy against various pathogens. |

| Anticancer | May exhibit cytotoxic effects on cancer cell lines. |

| Anti-inflammatory | Could modulate inflammatory responses in vitro and in vivo. |

| Enzyme Inhibition | Possible inhibition of specific enzymes involved in metabolic processes. |

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Properties :

-

Anti-inflammatory Effects :

- In vitro studies suggested that the compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Acetamide Derivatives

The target compound’s structural analogs differ primarily in two regions:

- Amine Substituent : Modifications to the nitrogen-bound group (e.g., alkyl, aryl, or heterocyclic substituents).

- Phenoxy Substituents: Alterations in the number and position of methyl, halogen, or methoxy groups on the phenoxy ring.

Table 1: Structural Comparison of Selected Acetamide Derivatives

Antioxidative Activity

The compound N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide () activates the Nrf2-ARE pathway, offering protection against oxidative stress in neurodegenerative models like ALS. In contrast, the target compound’s propenyl group may enhance reactivity but lacks direct evidence of Nrf2 activation .

Anti-inflammatory and Analgesic Activity

- RKS-1 (): Exhibits superior COX-2 inhibition (docking score: -8.9 Kcal/mol) compared to diclofenac, attributed to its 4-propenyl-methoxy phenoxy group.

- Target Compound: The 2,4,6-trimethylphenoxy group likely enhances membrane permeability, but the absence of a methoxy group may reduce COX-2 affinity compared to RKS-1 .

Structural Stability

Crystallographic studies () reveal that methyl-substituted phenoxy acetamides (e.g., TMPA, TMPMA) exhibit smaller deviations in mean ring distances compared to halogenated analogs (e.g., TMPDCA).

Mechanistic Insights from Molecular Docking

- RKS-1: Strong COX-2 binding due to π-π interactions between its methoxy-propenyl phenoxy group and the enzyme’s hydrophobic pocket .

- N-(4-(2-pyridyl)thiazol-2-yl) Analog : The thiazole-pyridyl moiety facilitates hydrogen bonding with Keap1, disrupting Nrf2 degradation .

- Target Compound : Computational modeling is lacking, but its allyl group could interact with cysteine residues in target proteins via Michael addition.

Key Research Findings and Implications

Substituent Effects: Methyl groups on the phenoxy ring (e.g., TMPA, target compound) enhance lipophilicity and metabolic stability but may reduce electronic interactions with polar enzyme pockets .

Therapeutic Potential: The target compound’s structure aligns with bioactive phenoxyacetamides but requires empirical validation for specific mechanisms (e.g., COX-2 vs. Nrf2 pathways). Propenyl-substituted analogs (e.g., RKS-1) demonstrate that allyl groups can enhance pharmacological activity without compromising stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.